N-(2-Azabicyclo[2.2.1]heptan-6-yl)imidazo[1,2-a]pyridine-6-carboxamide
Description
Properties
Molecular Formula |
C14H16N4O |
|---|---|
Molecular Weight |
256.30 g/mol |
IUPAC Name |
N-(2-azabicyclo[2.2.1]heptan-6-yl)imidazo[1,2-a]pyridine-6-carboxamide |
InChI |
InChI=1S/C14H16N4O/c19-14(17-12-6-9-5-11(12)16-7-9)10-1-2-13-15-3-4-18(13)8-10/h1-4,8-9,11-12,16H,5-7H2,(H,17,19) |
InChI Key |
XMDIMVXGPMCIRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC(C1NC2)NC(=O)C3=CN4C=CN=C4C=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Azabicyclo[2.2.1]heptan-6-yl)imidazo[1,2-a]pyridine-6-carboxamide typically involves multi-step organic reactions. One common method includes the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes to synthesize oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would likely be applied to scale up the production.
Chemical Reactions Analysis
Types of Reactions
N-(2-Azabicyclo[2.2.1]heptan-6-yl)imidazo[1,2-a]pyridine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary widely, including different solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol. Substitution reactions could result in a variety of functionalized derivatives.
Scientific Research Applications
N-(2-Azabicyclo[2.2.1]heptan-6-yl)imidazo[1,2-a]pyridine-6-carboxamide is a molecule with the molecular formula . It has a molecular weight of approximately 256.30 g/mol . This compound features a unique bicyclic structure . Derivatives of 2-azabicyclo[2.2.1]heptane are used in various chemical reactions.
Scientific Research Applications
This compound is investigated for its potential biological activities in medicinal chemistry and pharmacology. It is also studied for its interactions with molecular targets such as enzymes, receptors, or other proteins, which could lead to a cascade of biochemical events. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are used to assess the binding affinity of the compound to biological targets. Computational studies, like molecular docking, help predict the compound's interactions at the molecular level with target proteins, enhancing the understanding of its potential therapeutic applications.
Related compounds
Other compounds sharing structural similarities with this compound include:
- Imidazo[1,5-a]pyrazine derivatives : These contain imidazo and pyrazine rings, with varied substituents affecting biological activity.
- 2-Azabicyclo[3.3.0]octane derivatives : These have a bicyclic structure with nitrogen atoms, but a different ring size which may alter reactivity.
- Pyrazolo[3,4-b]quinolin derivatives : These incorporate a quinoline moiety, which enhances interactions with specific receptors.
Mechanism of Action
The mechanism by which N-(2-Azabicyclo[2.2.1]heptan-6-yl)imidazo[1,2-a]pyridine-6-carboxamide exerts its effects involves its interaction with specific molecular targets. For example, in the context of its antituberculosis activity, it targets bacterial enzymes and disrupts essential metabolic pathways . The exact molecular pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Molecular Properties (from ):
| Property | Value |
|---|---|
| CAS Registry Number | 588725-23-9 |
| Molecular Formula | C₁₄H₁₆N₄O |
| Molecular Weight | 256.30 g/mol |
| SMILES | O=C(NC2CC1CC2NC1)c3ccn4ccnc4c3 |
Comparison with Similar Compounds
Structural Analogues
A. Imidazo[1,2-a]pyridine Derivatives
Compounds like Imidazo[1,2-a]pyridine-3-carboxamides (e.g., Alpidem) share the imidazo[1,2-a]pyridine core but lack the bicyclic amine moiety. These derivatives are primarily anxiolytics, highlighting the role of substituents in modulating activity.
B. Bicyclic Amine-Containing Compounds
- Norbornane Derivatives: Compounds with bicyclo[2.2.1]heptane (norbornane) frameworks, such as Bicyclic amine-based HCV inhibitors, exhibit enhanced metabolic stability compared to non-bicyclic analogs. However, they lack the fused imidazo[1,2-a]pyridine system .
- 2-Azabicyclo[2.2.2]octane Derivatives : Larger bicyclic systems like these show reduced steric hindrance but lower lipophilicity compared to the 2-azabicyclo[2.2.1]heptane group in the target compound.
Pharmacokinetic and Binding Properties (Hypothetical Comparison)
| Property | Target Compound | Imidazo[1,2-a]pyridine-3-carboxamide | Norbornane Derivatives |
|---|---|---|---|
| Molecular Weight | 256.30 g/mol | ~230–250 g/mol | 200–220 g/mol |
| LogP (Lipophilicity) | ~1.8 (estimated) | 2.1–2.5 | 1.2–1.6 |
| H-bond Donors | 2 | 2 | 1 |
| Bicyclic Rigidity | High (norbornane-like) | Absent | Moderate |
The target compound’s carboxamide linkage and bridged amine may improve target engagement compared to simpler imidazo[1,2-a]pyridines, while its lower lipophilicity relative to norbornane derivatives could enhance solubility .
Research Findings and Limitations
Critical Notes and Discrepancies
- Positional Isomerism : The evidence refers to imidazo[1,2-a]pyridine-7-carboxamide (CAS 588725-23-9), whereas the query specifies the 6-carboxamide isomer. This discrepancy may indicate a typographical error or positional isomerism, which could significantly alter biological activity and physicochemical properties.
- Evidence Limitations : The provided evidence lacks comparative data; thus, conclusions are extrapolated from structural analogs. Further experimental studies are required to validate these hypotheses.
Biological Activity
N-(2-Azabicyclo[2.2.1]heptan-6-yl)imidazo[1,2-a]pyridine-6-carboxamide is a complex organic compound that has garnered attention for its potential biological activities and therapeutic applications. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound features a bicyclic structure that combines an azabicyclic moiety with an imidazo[1,2-a]pyridine component. The molecular formula is C₁₄H₁₆N₄O, with a molecular weight of approximately 256.3 g/mol. The unique structural characteristics contribute to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₆N₄O |
| Molecular Weight | 256.3 g/mol |
| Density | 1.54 g/cm³ (predicted) |
| pKa | 12.46 (predicted) |
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Activity: Studies have shown that compounds based on the imidazo[1,2-a]pyridine scaffold possess significant anticancer properties due to their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .
- Antimicrobial Effects: This compound has demonstrated efficacy against several bacterial strains, suggesting potential applications as an antimicrobial agent . The mechanism involves targeting specific bacterial proteins crucial for cell wall synthesis.
- Neuroprotective Properties: Preliminary studies suggest that the compound may have neuroprotective effects, potentially beneficial in treating neurodegenerative diseases .
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Receptor Binding: Interaction studies utilizing techniques such as surface plasmon resonance (SPR) and molecular docking simulations have revealed its binding affinity to multiple receptors involved in cellular signaling pathways .
- Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes critical in metabolic pathways, contributing to its pharmacological effects .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds and their implications:
- Anticancer Studies: A study highlighted the effectiveness of imidazo[1,2-a]pyridine derivatives in inhibiting the growth of tumor cells in vitro and in vivo models, suggesting that modifications to the bicyclic structure could enhance potency .
- Antimicrobial Research: Another research focused on the antimicrobial properties of azabicyclic compounds, demonstrating significant inhibition of bacterial growth at low concentrations .
- Neuroprotective Effects: Investigations into the neuroprotective potential indicated that these compounds could mitigate oxidative stress in neuronal cells, providing a basis for future therapeutic development .
Q & A
Q. What are the recommended synthetic routes for N-(2-azabicyclo[2.2.1]heptan-6-yl)imidazo[1,2-a]pyridine-6-carboxamide?
The synthesis typically involves multicomponent reactions or condensation strategies. For example, analogous imidazo[1,2-a]pyridine derivatives are synthesized via one-pot reactions using aryl ketones, 2-amino-N-heterocycles, and dimethyl sulfoxide as a methylene donor, catalyzed by potassium persulfate (K₂S₂O₈) and iodine (I₂) . Purification often includes salt formation (e.g., dihydrochloride or trihydrochloride salts) to improve crystallinity .
Q. How is the compound characterized for structural confirmation and purity?
Key techniques include:
- NMR spectroscopy : ¹H and ¹³C NMR are used to verify coupling constants and chemical shifts, particularly for bicyclic and heterocyclic moieties .
- High-resolution mass spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns .
- HPLC : Assesses purity (≥98% is typical for research-grade material) .
- Melting point analysis : Validates crystalline form consistency (e.g., 190–211°C for related compounds) .
Q. What pharmacological mechanisms are associated with this compound?
Imidazo[1,2-a]pyridine derivatives often act as enzyme inhibitors or receptor antagonists. For example, PF-03716556 (a structural analogue) selectively inhibits gastric acid pumps via potassium-competitive antagonism, validated in rat models . Similar compounds target DNA replication enzymes or microbial protein synthesis .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide optimization of this compound?
- Substitution patterns : Modifying the azabicycloheptane or imidazopyridine moieties impacts target affinity. For instance, introducing electron-withdrawing groups (e.g., fluoro) on the phenyl ring enhances metabolic stability .
- Bioisosteric replacements : Replacing the carboxamide group with sulfonamide or tetrazole moieties alters solubility and binding kinetics .
- Salt forms : Dihydrochloride salts improve bioavailability in acidic environments, as seen in gastroesophageal reflux disease (GERD) therapeutics .
Q. What challenges arise in scaling up synthesis, and how are they addressed?
- Regioselectivity : Unwanted by-products during cyclization require optimized catalysts (e.g., iodine for regiocontrol) .
- Purification : Continuous flow reactors reduce by-product formation, while automated platforms enhance reproducibility .
- Yield variability : Stepwise optimization (e.g., adjusting equivalents of NaHMDS in THF) improves yields from 42% to 70% in analogous syntheses .
Q. How do researchers resolve contradictions in bioactivity data across studies?
Discrepancies may arise from:
- Assay conditions : Variations in cell lines (e.g., cancer vs. microbial models) or pH sensitivity (e.g., acid pump assays) .
- Compound stability : Degradation under storage (e.g., hydrolysis of carboxamide) necessitates stability studies via LC-MS .
- Statistical rigor : Replicating in vivo studies (e.g., rat GERD models) with larger cohorts reduces false positives .
Q. What emerging applications are being explored for this compound class?
- Anticancer agents : Derivatives inhibit kinase pathways (e.g., EGFR or BRAF) in preclinical models, with IC₅₀ values <1 µM .
- Antiviral targets : Structural analogs show activity against RNA viruses by blocking viral polymerase .
- Neurotherapeutics : Modulating GABA receptors or monoamine oxidases in anxiety/depression models .
Methodological Considerations
Q. What in vitro/in vivo models are appropriate for evaluating bioactivity?
- In vitro : Enzymatic assays (e.g., ATPase inhibition for acid pumps) , cytotoxicity screens (MTT assay in HeLa cells) .
- In vivo : Rat GERD models for acid suppression , xenograft tumors for anticancer efficacy .
Q. How is regioselectivity ensured during imidazopyridine ring formation?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
